N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting characteristics, making it valuable in the development of organic electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the naphthalen-1-yl group through a Friedel-Crafts acylation reaction. The dimethylamino group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[c][1,2,5]thiadiazole core, potentially converting it to a more reduced form.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the benzo[c][1,2,5]thiadiazole core.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The electron-accepting properties of the benzo[c][1,2,5]thiadiazole core play a crucial role in its interaction with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other compounds that feature the benzo[c][1,2,5]thiadiazole core or similar structural motifs:
N-(2-(dimethylamino)-2-(phenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the benzo[c][1,2,5]thiadiazole core.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct electronic and photophysical properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-25(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-22-21(26)15-10-11-18-19(12-15)24-27-23-18/h3-12,20H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIIVBULCWUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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